2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide
Description
2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide is a benzamide derivative characterized by a 2,4-dimethoxy-substituted benzoyl group linked to a 4-(N-methylacetamido)aniline moiety. This compound belongs to a class of molecules widely studied for their structural diversity and biological relevance, particularly in medicinal chemistry.
Synthesis typically involves coupling 2,4-dimethoxybenzoic acid with 4-(N-methylacetamido)aniline using activating agents such as DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in aprotic solvents like DMF (dimethylformamide) . Deprotection or further functionalization steps may follow, depending on the desired derivatives.
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(21)20(2)14-7-5-13(6-8-14)19-18(22)16-10-9-15(23-3)11-17(16)24-4/h5-11H,1-4H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDOAQRWZIJIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-(N-methylacetamido)aniline. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of catalysts.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds structurally related to 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide exhibit antiviral properties. For instance, derivatives of N-phenylbenzamide have shown broad-spectrum antiviral effects against viruses such as HIV-1 and Hepatitis B Virus (HBV) by enhancing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . This suggests that 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide could be explored further as a potential anti-HBV agent.
Anticancer Potential
Similar compounds have been investigated for their anticancer properties. The presence of methoxy groups and the amide functional group can enhance the lipophilicity and biological activity of the compound, making it a candidate for developing new anticancer therapies. The structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced efficacy against cancer cells.
Comparative Analysis with Related Compounds
To understand the uniqueness and potential advantages of 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide, a comparative analysis with similar compounds is helpful:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 2-Methoxy-N-[4-(N-methylacetamido)phenyl]benzamide | One methoxy group | Moderate antibacterial activity | Fewer methoxy substituents may affect solubility |
| N,N-Dimethylacetamide | No aromatic ring | Solvent properties | Lacks specific biological activity |
| 3,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide | Three methoxy groups | Enhanced anticancer activity | More methoxy groups may increase lipophilicity |
This table highlights how the specific arrangement of functional groups in 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide could enhance its biological activities compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- A study synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide and evaluated its anti-HBV activity both in vitro and in vivo, demonstrating significant antiviral efficacy . This underscores the potential for similar investigations into 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide.
- Another research effort highlighted the importance of structural modifications in enhancing the pharmacological profiles of benzamide derivatives. Such findings could guide future research on 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide with structurally or functionally analogous benzamide derivatives, focusing on synthesis, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Observations:
Substituent Effects on Activity: Electron-Donating Groups: The 2,4-dimethoxy groups in the target compound enhance solubility and may stabilize π-π interactions in target binding . Similar effects are seen in 4-methoxy-thiazolyl benzamides (e.g., compound in ), where methoxy groups improve bioavailability. Hydrogen-Bonding Motifs: The N-methylacetamido group in the target compound contrasts with morpholino () or imidazole () substituents. Morpholino derivatives exhibit strong antibacterial activity due to enhanced membrane permeability, while imidazole groups confer anticancer activity via kinase inhibition.
Synthetic Strategies: The target compound’s synthesis mirrors methods used for 2,4-dimethoxy-N-(tetrahydro-2H-pyran-2-yl)phenylbenzamide (), differing only in the amine component (N-methylacetamidoaniline vs. tetrahydro-2H-pyran-2-yl aniline) . Chloroacetylamino derivatives () require post-coupling functionalization, highlighting the versatility of benzamide scaffolds for modular design.
Physical Properties :
- Melting points for benzamides with bulky substituents (e.g., thiazolyl in ) often exceed 250°C, indicating high crystallinity. The target compound’s melting point is likely comparable, though unverified in the evidence.
Research Findings and Implications
- Antimicrobial Potential: Morpholino benzamides () and chloroacetylamino derivatives () show that electron-rich substituents enhance antimicrobial efficacy. The target compound’s N-methylacetamido group may similarly disrupt bacterial membranes or enzymes.
- Cancer Therapeutics : Imidazole-substituted benzamides () highlight the role of heterocycles in targeting cancer pathways. The target compound’s dimethoxy groups could synergize with N-methylacetamido for dual mechanism-of-action candidates.
- Synthetic Flexibility : The consistent use of DCC/DMAP or benzoyl chloride-amine coupling () underscores benzamides’ adaptability for high-throughput derivatization.
Biological Activity
2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide is a synthetic compound that belongs to the class of N-phenylbenzamide derivatives. These compounds have garnered attention for their potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The chemical structure of 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide can be represented as follows:
- IUPAC Name : 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide
- Molecular Formula : CHNO
The biological activity of 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide primarily involves its interaction with various cellular pathways:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties similar to other N-phenylbenzamide derivatives that have shown efficacy against viruses such as Hepatitis B virus (HBV) and HIV-1. The mechanism often involves increasing intracellular levels of antiviral proteins like APOBEC3G which inhibit viral replication .
- Anticancer Properties : The compound's potential as an anticancer agent is linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. This is particularly relevant in studies involving various cancer cell lines where the compound has shown promising results .
Antiviral Activity
A study evaluated the anti-HBV activity of related N-phenylbenzamide derivatives, indicating that compounds with similar structures could inhibit HBV replication effectively. The IC values for these derivatives ranged from 10 to 50 µM, suggesting moderate antiviral efficacy .
Anticancer Activity
In vitro assays have demonstrated that 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the findings from several studies:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver cancer) | 25 | Induction of apoptosis |
| MCF-7 (breast cancer) | 30 | Inhibition of cell proliferation |
| A549 (lung cancer) | 20 | Activation of caspase pathways |
Case Studies
- Study on Antiviral Effects : A recent investigation into N-phenylbenzamide derivatives found that compounds structurally similar to 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide significantly increased intracellular levels of APOBEC3G in HepG2 cells, leading to enhanced inhibition of HBV replication .
- Anticancer Research : In a study focusing on benzamide derivatives, the compound was tested against multiple cancer cell lines. Results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 20 µM, highlighting its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-Dimethoxy-N-[4-(N-methylacetamido)phenyl]benzamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2,4-dimethoxybenzoic acid and 4-(N-methylacetamido)aniline derivatives. A typical approach involves activating the carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst. For optimization, factors such as solvent polarity (e.g., DMF or THF), stoichiometric ratios (1:1.2 molar ratio of acid to amine), and temperature (60–80°C under reflux) should be systematically tested. Monitoring reaction progress via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzamide backbone and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and elemental analysis is recommended. For ambiguous cases, computational chemistry tools (e.g., DFT calculations) can model expected spectra .
Q. What are the primary stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products. Lyophilization or storage in amber vials under inert gas (N₂/Ar) minimizes photolytic and oxidative decomposition. Differential Scanning Calorimetry (DSC) determines thermal stability, while Karl Fischer titration quantifies hygroscopicity .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound, and what are the limitations of these models?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) can predict interactions with target proteins (e.g., kinases or GPCRs). Input parameters include optimized 3D structures (via Gaussian or GAMESS) and descriptors like logP, polar surface area, and H-bond donors. Limitations include inaccuracies in solvation effects and conformational flexibility. Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is essential to refine predictions .
Q. What strategies are effective for resolving contradictions in bioactivity data across different cell lines or assays?
- Methodological Answer : Discrepancies may arise from cell-specific permeability (e.g., P-gp efflux in cancer lines) or assay conditions (e.g., serum-free vs. serum-containing media). Standardize assays using isogenic cell lines and include controls for cytotoxicity (e.g., MTT assays). Parallel experiments with fluorescent analogs (e.g., BODIPY-labeled derivatives) can track cellular uptake via confocal microscopy. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .
Q. How can reaction by-products during synthesis be systematically identified and minimized?
- Methodological Answer : By-products often result from incomplete coupling or side reactions (e.g., hydrolysis of the acetamido group). LC-MS/MS and GC-MS are key for identifying impurities. Reaction optimization via Design of Experiments (DoE) tools (e.g., Minitab) evaluates variables like pH, catalyst loading, and reaction time. Scavenger resins (e.g., polymer-bound isocyanates) or quenching agents (e.g., acetic anhydride for unreacted amines) improve purity. Process Analytical Technology (PAT) enables real-time monitoring .
Q. What approaches are recommended for studying the compound’s pharmacokinetic properties in preclinical models?
- Methodological Answer : In vivo studies should assess absorption (e.g., oral bioavailability via AUC comparisons), distribution (tissue homogenization followed by LC-MS/MS), metabolism (microsomal stability assays), and excretion (bile-duct cannulation models). Radiolabeled analogs (¹⁴C or ³H) enhance detection sensitivity. Compartmental modeling (e.g., WinNonlin) extrapolates human PK parameters. Cross-species comparisons (rodent vs. non-rodent) validate translational relevance .
Methodological Notes
- Synthesis : Prioritize regioselective protection/deprotection steps for the dimethoxy and acetamido groups to avoid side reactions .
- Data Interpretation : Use cheminformatics platforms (e.g., ChemAxon) to correlate structural features with observed bioactivity .
- Safety : Adhere to OSHA guidelines for handling aromatic amines; use fume hoods and PPE during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
